Simufilam

Description

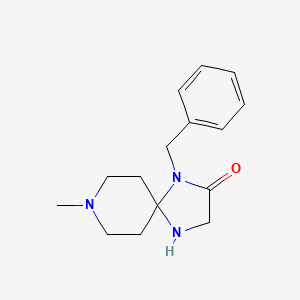

oral small molecule drug candidate that binds and reverses an altered conformation of the scaffolding protein filamin A found in Alzheimer’s disease brain

Properties

IUPAC Name |

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQPTZYKCAULBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224591-33-6 | |

| Record name | Simufilam [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224591336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIMUFILAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV440YIO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Simufilam's Alteration of Filamin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simufilam (formerly PTI-125) is an investigational small molecule drug candidate for Alzheimer's disease (AD) that targets the scaffolding protein Filamin A (FLNA). In the context of AD, FLNA adopts an altered conformation, enabling aberrant and toxic signaling pathways. This compound is designed to bind to this altered form of FLNA, restoring its native conformation and function. This action disrupts the linkage between FLNA and the α7 nicotinic acetylcholine receptor (α7nAChR), thereby inhibiting the toxic signaling cascade initiated by soluble amyloid-beta (Aβ42) that leads to tau hyperphosphorylation and neuroinflammation. This technical guide provides an in-depth overview of this compound's mechanism of action on Filamin A, including quantitative data on its binding and efficacy, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction: The Role of Altered Filamin A in Alzheimer's Disease

Filamin A is a large, 280-kDa intracellular scaffolding protein that plays a crucial role in cross-linking actin filaments to regulate cell structure and motility and is highly expressed in the brain.[1][2] In Alzheimer's disease, FLNA undergoes a conformational change, leading to a proteopathy.[1] This altered conformation of FLNA facilitates aberrant interactions with several receptors, most notably the α7 nicotinic acetylcholine receptor (α7nAChR) and Toll-like receptor 4 (TLR4).[3][4]

The linkage of altered FLNA to α7nAChR is a critical step in the neurotoxic signaling of soluble Aβ42.[1] This aberrant association enables Aβ42 to bind to α7nAChR with high affinity, leading to the hyperphosphorylation of tau protein, a hallmark of AD.[3][5] Furthermore, the interaction of altered FLNA with TLR4 contributes to persistent neuroinflammation by enabling Aβ-induced activation of this receptor and the subsequent release of inflammatory cytokines.[2]

This compound's Core Mechanism of Action

This compound is a small molecule that selectively binds to the altered conformation of FLNA.[3] This binding restores the native conformation of FLNA, thereby disrupting its aberrant interactions with α7nAChR and TLR4.[3][6] By reversing the FLNA proteopathy, this compound effectively blocks the downstream toxic signaling pathways initiated by Aβ42.[7]

The primary consequences of this compound's action on Filamin A are:

-

Disruption of the FLNA-α7nAChR Linkage: By restoring the normal conformation of FLNA, this compound prevents its association with α7nAChR. This, in turn, significantly reduces the binding of Aβ42 to the receptor.[5][8]

-

Inhibition of Tau Hyperphosphorylation: By blocking the Aβ42-α7nAChR signaling pathway, this compound reduces the hyperphosphorylation of tau protein.[6]

-

Suppression of Neuroinflammation: this compound's action also disrupts the interaction between altered FLNA and TLR4, as well as other inflammatory receptors like TLR2, CXCR4, CCR5, and CD4, leading to a reduction in the release of inflammatory cytokines.[5]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's interaction with Filamin A and its downstream effects.

| Parameter | Value | Tissue/Cell Type | Reference |

| Binding Affinity of this compound to FLNA | |||

| Altered FLNA (AD postmortem tissue) | Femtomolar (fM) | Alzheimer's postmortem tissue | [9] |

| Native FLNA (control postmortem tissue) | Picomolar (pM) | Control post-mortem tissue | [9] |

| Efficacy of this compound | |||

| IC50 for reducing Aβ42 binding to α7nAChR | 10 picomolar (pM) | HEK293T cells (TR-FRET assay) | [5][10] |

| Concentration for efficacy in postmortem AD hippocampal slices | Starting at 1 picomolar (pM) | Postmortem AD hippocampal slices | [3] |

Table 1: Binding Affinity and Efficacy of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for a co-immunoprecipitation experiment to study the FLNA-α7nAChR interaction.

Caption: this compound's mechanism of action on the altered Filamin A signaling pathway.

Caption: A generalized workflow for co-immunoprecipitation of Filamin A.

Experimental Protocols

This section provides a generalized methodology for key experiments used to elucidate this compound's mechanism of action. These protocols are synthesized from standard laboratory procedures and should be adapted and optimized for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) for FLNA and α7nAChR Interaction

Objective: To determine the physical interaction between Filamin A and the α7 nicotinic acetylcholine receptor in cell lysates or brain tissue homogenates.

Materials:

-

Cell or tissue lysate containing the proteins of interest.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibody against Filamin A for immunoprecipitation.

-

Primary antibody against α7nAChR for Western blot detection.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Standard Western blotting reagents and equipment.

Protocol:

-

Lysate Preparation:

-

Harvest cells or homogenize tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (lysate) and determine the protein concentration.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add the anti-Filamin A antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form immune complexes.

-

Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against α7nAChR.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Aβ42 Binding to α7nAChR

Objective: To quantify the binding of Aβ42 to α7nAChR and the inhibitory effect of this compound on this interaction.

Materials:

-

HEK293T cells expressing SNAP-tagged α7nAChR.

-

Fluorescently labeled Aβ42 (e.g., Aβ42-FAM) as the acceptor.

-

A long-lifetime fluorescent donor label for the SNAP-tagged α7nAChR (e.g., a terbium cryptate).

-

This compound at various concentrations.

-

Assay buffer.

-

TR-FRET compatible microplate reader.

Protocol:

-

Cell Preparation:

-

Plate HEK293T cells expressing SNAP-α7nAChR in a suitable microplate.

-

-

Labeling:

-

Label the SNAP-tagged α7nAChR with the terbium cryptate donor according to the manufacturer's instructions.

-

Wash the cells to remove excess label.

-

-

Assay Setup:

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of fluorescently labeled Aβ42-FAM (acceptor) to the wells.

-

Incubate the plate for a specified time to allow for binding to reach equilibrium.

-

-

TR-FRET Measurement:

-

Measure the fluorescence at two wavelengths: the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 520 nm for FAM) after a time delay following excitation.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Aβ42 binding to α7nAChR.

-

Conclusion

This compound presents a novel therapeutic approach for Alzheimer's disease by targeting an altered conformation of the scaffolding protein Filamin A. Its mechanism of action, centered on restoring the native conformation of FLNA, effectively disrupts the toxic signaling cascades initiated by Aβ42 through the α7 nicotinic acetylcholine receptor and mitigates neuroinflammation mediated by TLR4 and other inflammatory receptors. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals engaged in the study of Alzheimer's disease and related neurodegenerative disorders. Further investigation into the precise molecular interactions and downstream consequences of this compound's action will continue to be a critical area of research.

References

- 1. LANCE Protein-Protein Interaction Assays | Revvity [revvity.com]

- 2. Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Filamin Interacts with Epithelial Sodium Channel and Inhibits Its Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Time-Resolved Fluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation assay. [bio-protocol.org]

- 10. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]

Simufilam's Engagement with the Alpha-7 Nicotinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simufilam (formerly PTI-125) is an investigatory small molecule drug candidate under development for the treatment of Alzheimer's disease (AD). Its primary mechanism of action does not involve the direct clearance of amyloid-beta (Aβ) plaques. Instead, this compound targets the altered conformation of Filamin A (FLNA), a scaffolding protein, thereby modulating the function of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This technical guide provides an in-depth analysis of this compound's effect on α7nAChR, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction: The Role of α7nAChR in Alzheimer's Disease

The α7nAChR is a crucial ligand-gated ion channel expressed in brain regions vital for cognitive functions, such as the cerebral cortex and hippocampus.[1] In the context of Alzheimer's disease, the interaction between soluble amyloid-beta 1-42 (Aβ42) and α7nAChR is a key pathological event.[2][3] This interaction is believed to mediate some of the detrimental effects of Aβ in the brain.[2][3] Under normal physiological conditions, the engagement of Aβ with α7nAChR may support neurotransmission and synaptic plasticity.[3] However, in the pathological state of AD, elevated levels of Aβ lead to aberrant signaling through this receptor, contributing to the disease's progression.[3]

This compound's Mechanism of Action

This compound's therapeutic strategy is centered on its ability to bind to an altered form of the scaffolding protein Filamin A (FLNA) that is prevalent in Alzheimer's disease.[4] This altered FLNA aberrantly links to α7nAChR, facilitating the toxic signaling cascade initiated by Aβ42.[4][5] By binding to this altered FLNA, this compound restores its normal conformation and function.[6][7] This restorative action disrupts the harmful FLNA-α7nAChR linkage.[4][8]

The key consequences of this disruption are:

-

Reduced Aβ42 Binding: this compound significantly diminishes the binding affinity of Aβ42 for the α7nAChR.[8][9] This action effectively "lifts off" the Aβ42 from the receptor, mitigating its toxic influence.[8]

-

Inhibition of Tau Hyperphosphorylation: The aberrant signaling of Aβ42 through the α7nAChR is a known trigger for the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. By interrupting this signaling, this compound prevents downstream tau hyperphosphorylation.[4][8]

-

Suppression of Neuroinflammation: Altered FLNA also forms aberrant linkages with other inflammatory receptors, such as Toll-like receptor 4 (TLR4). This compound's action in restoring FLNA's normal conformation also disrupts these linkages, thereby reducing neuroinflammation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Assay | Source |

| IC50 for reduction of Aβ42 binding to α7nAChR | 10 picomolar | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [4] |

Table 2: Biomarker Changes in Cerebrospinal Fluid (CSF) of Alzheimer's Patients (Phase 2a Open-Label Study, 28 days)

| Biomarker | Mean Change from Baseline | p-value |

| Total Tau (t-tau) | -20% | <0.001 |

| Phosphorylated Tau (p-tau181) | -34% | <0.0001 |

| Neurofilament Light Chain (NfL) | -22% | <0.0001 |

| Neurogranin | -32% | <0.0001 |

| YKL-40 | -9% | <0.0001 |

| Interleukin-6 (IL-6) | -14% | <0.0001 |

| Interleukin-1β (IL-1β) | -11% | <0.0001 |

| Tumor Necrosis Factor α (TNFα) | -5% | =0.001 |

| Source:[6] |

Table 3: Biomarker Changes in Cerebrospinal Fluid (CSF) of Alzheimer's Patients (Open-Label Study, 6 months)

| Biomarker | Mean Change from Baseline | p-value |

| Total Tau (t-tau) | -38% | <0.00001 |

| Phosphorylated Tau (p-tau181) | -18% | <0.00001 |

| Neurogranin | -72% | <0.00001 |

| Neurofilament Light Chain (NfL) | -55% | <0.00001 |

| sTREM2 | -65% | <0.00001 |

| YKL-40 | -44% | <0.00001 |

| Source:[10] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is employed to quantitatively measure the binding of Aβ42 to α7nAChR and the inhibitory effect of this compound.[4][11][12][13][14]

-

Objective: To determine the IC50 value of this compound in reducing Aβ42 binding to α7nAChR.

-

Methodology:

-

Cells expressing α7nAChR are utilized.

-

A fluorescently labeled Aβ42 peptide (donor fluorophore) and a labeled antibody targeting the receptor (acceptor fluorophore) are introduced.

-

When Aβ42 binds to the receptor, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor.

-

The TR-FRET signal is measured, which is proportional to the amount of Aβ42 bound to the receptor.

-

The assay is performed in the presence of varying concentrations of this compound to determine its ability to inhibit the binding.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the Aβ42 binding.

-

Co-immunoprecipitation and Immunoblotting

This technique is used to assess the association between FLNA and α7nAChR in biological samples.[5]

-

Objective: To determine the effect of this compound on the linkage between FLNA and α7nAChR.

-

Methodology:

-

Lymphocytes or brain tissue homogenates are lysed to extract proteins.

-

An antibody specific to FLNA is added to the lysate and incubated to allow the antibody to bind to FLNA and any proteins associated with it (i.e., α7nAChR).

-

Protein A/G beads are added to precipitate the antibody-protein complexes.

-

The immunoprecipitated complexes are washed to remove non-specifically bound proteins.

-

The precipitated proteins are then separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (immunoblotting).

-

The membrane is probed with an antibody specific to α7nAChR to detect its presence in the immunoprecipitated FLNA complex.

-

The intensity of the band corresponding to α7nAChR is quantified to assess the level of association with FLNA.

-

Signaling Pathways and Experimental Workflow Visualizations

Pathological Signaling Pathway in Alzheimer's Disease

References

- 1. alpha-7-nicotinic-acetylcholine-receptor-and-its-effects-on-alzheimer-s-disease - Ask this paper | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PTI-125 Reduces Biomarkers of Alzheimer's Disease in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cassava Sciences Announces Positive Biomarker Data with this compound in Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]

- 11. Science publication that confirms mechanism of action of this compound, a novel drug candidate for Alzheimer’s Disease - Medthority [medthority.com]

- 12. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]

- 13. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease | Nasdaq [nasdaq.com]

- 14. streetinsider.com [streetinsider.com]

A Technical Guide to the Preclinical Investigation of Simufilam's Effect on Tau Phosphorylation

Executive Summary: Simufilam (formerly PTI-125) is a small molecule drug candidate that was investigated for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action centered on binding to an altered conformation of the scaffolding protein Filamin A (FLNA). This binding was hypothesized to restore FLNA's normal function, thereby disrupting a pathogenic cascade initiated by soluble amyloid-beta (Aβ42) that leads to tau hyperphosphorylation and neuroinflammation. Preclinical studies in various models demonstrated this compound's ability to reduce tau phosphorylation and associated pathologies. However, despite promising early-phase biomarker data, the Phase 3 clinical trials for this compound failed to demonstrate clinical efficacy, leading to the discontinuation of its development for Alzheimer's disease in 2024.[1][2] This technical guide provides an in-depth summary of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's effect on tau phosphorylation.

The Core Mechanism of Action: Targeting Altered Filamin A

This compound's primary molecular target is an altered conformation of Filamin A (FLNA), a large intracellular scaffolding protein crucial for regulating the actin cytoskeleton and interacting with over 90 other proteins.[3] In the context of Alzheimer's disease, FLNA is believed to adopt an altered shape that facilitates toxic signaling.[3]

The central hypothesis is that this altered FLNA aberrantly links to the α7 nicotinic acetylcholine receptor (α7nAChR). This linkage is critical for stabilizing the high-affinity binding of soluble Aβ42 to the α7nAChR, which in turn triggers downstream signaling that results in the hyperphosphorylation of tau protein.[3][4] this compound was designed to bind to the altered FLNA with high affinity, restoring its native conformation and disrupting its linkage to the α7nAChR, thereby blocking Aβ42's toxic signaling cascade.[3][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cassava ends this compound Alzheimer’s programme after second Phase III failure [clinicaltrialsarena.com]

- 3. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Simufilam's Role in Mitigating Amyloid Beta Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanisms by which simufilam (PTI-125) mitigates amyloid beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease (AD). This compound is a small molecule drug candidate that uniquely targets the scaffolding protein Filamin A (FLNA), restoring its native conformation and thereby disrupting the toxic signaling cascade initiated by Aβ. This document details the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for pivotal assays, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Restoring Filamin A Conformation

In the pathophysiology of Alzheimer's disease, soluble amyloid beta 1-42 (Aβ42) binds to the alpha-7 nicotinic acetylcholine receptor (α7nAChR) on neuronal surfaces. This binding is stabilized by an aberrant, altered conformation of the scaffolding protein Filamin A (FLNA).[1][2] This pathological conformation of FLNA facilitates a high-affinity binding of Aβ42 to α7nAChR, initiating a downstream signaling cascade that leads to tau hyperphosphorylation, synaptic dysfunction, and neuroinflammation.[1][3]

This compound's primary mechanism of action is to bind to this altered form of FLNA.[4][5] This binding restores FLNA to its native, functional conformation.[6] The restoration of FLNA's proper shape disrupts its aberrant linkage to α7nAChR, which in turn significantly reduces the binding affinity of Aβ42 for the receptor.[1][3] By preventing this initial toxic interaction, this compound effectively blocks the downstream pathological signaling.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in mitigating Aβ toxicity and downstream pathology has been quantified in various studies. The following tables summarize key findings.

| Parameter | Value | Assay/Study Details | Reference |

| IC50 for Aβ42 Binding Inhibition | 10 picomolar | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the inhibition of Aβ42 binding to α7nAChR in HEK293T cells. | [2][4] |

| Binding Affinity to Altered FLNA | Femtomolar range | In postmortem Alzheimer's disease brain tissue. | [5] |

| Binding Affinity to Native FLNA | Picomolar range | In control post-mortem brain tissue. | [5] |

| Biomarker | Percent Change | Study Details | Reference |

| Cerebrospinal Fluid (CSF) Total Tau (t-tau) | -38% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |

| CSF Phosphorylated Tau (p-tau181) | -18% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |

| CSF Neurogranin | -72% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |

| CSF Neurofilament Light Chain (NfL) | -55% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |

| CSF Soluble TREM2 (sTREM2) | -65% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |

| CSF YKL-40 | -44% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |

| FLNA Phosphorylation (S2152) | -28% | In human pituitary tumor cells after 10 minutes of this compound treatment. | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aβ Toxicity and this compound's Intervention

The following diagram illustrates the proposed signaling pathway of amyloid beta toxicity and the point of intervention for this compound. In the Alzheimer's disease state, an altered FLNA conformation facilitates the toxic interaction between Aβ42 and α7nAChR, leading to tau hyperphosphorylation. This compound binds to the altered FLNA, restoring its normal conformation and disrupting this toxic cascade.

References

- 1. New Research Shows this compound Suppresses Overactive mTOR | Cassava Sciences, Inc. [cassavasciences.com]

- 2. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer's disease patient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Delineating Astrocytic Cytokine Responses in a Human Stem Cell Model of Neural Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Data by Academic Researchers Highlights Biological Activity of this compound on Filamin A | Cassava Sciences, Inc. [cassavasciences.com]

Simufilam's Impact on Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Simufilam (formerly PTI-125) and its impact on neuroinflammation, a critical component of Alzheimer's disease (AD) pathology. This compound is an investigational small molecule drug that targets an altered conformation of the scaffolding protein Filamin A (FLNA), aiming to restore its normal function and disrupt downstream pathological signaling.

Core Mechanism of Action: Targeting Altered Filamin A

In the context of Alzheimer's disease, the scaffolding protein Filamin A (FLNA) can adopt an altered conformation.[1] This altered FLNA plays a pivotal role in mediating the toxic effects of soluble amyloid-beta 42 (Aβ42). This compound is designed to bind to this altered form of FLNA, restoring its native shape and function.[2][3] This restorative action disrupts the aberrant protein-protein interactions that drive neuroinflammation and neurodegeneration.

The primary pathogenic consequence of altered FLNA is its aberrant linkage to two key receptors:

-

α7 nicotinic acetylcholine receptor (α7nAChR): The binding of altered FLNA to α7nAChR facilitates the high-affinity binding of Aβ42 to this receptor.[1] This interaction triggers a signaling cascade that leads to the hyperphosphorylation of tau protein, a hallmark of AD.[4]

-

Toll-like receptor 4 (TLR4): Altered FLNA also links to TLR4, a key receptor in the innate immune system.[1] This linkage enables the persistent activation of TLR4 by Aβ42, leading to the chronic release of pro-inflammatory cytokines and sustained neuroinflammation.[1][3]

By binding to altered FLNA and restoring its normal conformation, this compound is proposed to disrupt these aberrant linkages, thereby blocking both the tau pathology and the neuroinflammatory pathways initiated by Aβ42.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for assessing its impact on neuroinflammation.

Caption: this compound's proposed mechanism of action in Alzheimer's disease.

Caption: A generalized workflow for clinical trials assessing this compound.

Quantitative Data from Clinical Studies

This compound has been evaluated in several clinical trials, with key biomarker data summarized below. The data consistently show reductions in biomarkers of neuroinflammation and neurodegeneration in patients treated with this compound.

Table 1: Phase 2a Open-Label Study (NCT04388254) - 6-Month Biomarker Changes in CSF (N=25) [5][6]

| Biomarker Category | Biomarker | Mean Decrease from Baseline (%) | p-value |

| Neuroinflammation | sTREM2 | 65% | <0.00001 |

| YKL-40 | 44% | <0.00001 | |

| Neurodegeneration | Neurogranin | 72% | <0.00001 |

| Neurofilament Light Chain (NfL) | 55% | <0.00001 | |

| AD Pathology | Total Tau (t-tau) | 38% | <0.00001 |

| Phosphorylated Tau (p-tau181) | 18% | <0.00001 |

Table 2: Phase 2b Placebo-Controlled Study (NCT04079803) - 28-Day Biomarker Changes in CSF [7]

| Biomarker | This compound 50 mg | This compound 100 mg |

| Mean Decrease from Baseline (%) | Mean Decrease from Baseline (%) | |

| Neuroinflammation | ||

| YKL-40 | Significant Reduction | Significant Reduction |

| IL-6 | Significant Reduction | Significant Reduction |

| sTREM2 | Significant Reduction | Significant Reduction |

| HMGB1 | Significant Reduction | Significant Reduction |

| Neurodegeneration | ||

| Neurogranin | 36% (p<0.01) | 43% (p<0.01) |

| Neurofilament Light Chain (NfL) | 28% (p<0.05) | - |

| AD Pathology | ||

| Total Tau (t-tau) | Significant Reduction | Significant Reduction |

| Phosphorylated Tau (p-tau181) | 8% (p<0.01) | 11% (p<0.01) |

Table 3: Phase 2a Open-Label Study - Additional Inflammatory Biomarker Changes in CSF (28 Days) [8]

| Biomarker | Mean Decrease from Baseline (%) | p-value |

| IL-6 | 14% | <0.0001 |

| IL-1β | 11% | <0.0001 |

| TNFα | 5% | =0.001 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key methodologies used to investigate this compound's mechanism of action.

Co-immunoprecipitation for FLNA-Receptor Interactions

This protocol is used to assess the binding of FLNA to α7nAChR and TLR4.

-

Sample Preparation: Synaptosomes are prepared from postmortem human brain tissue or animal models.[9]

-

Lysis: Samples are solubilized in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The lysate is incubated with an antibody specific for FLNA (e.g., anti-FLNA, SC-7565) overnight at 4°C.[9] Protein A/G agarose beads are then added to pull down the antibody-protein complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of α7nAChR or TLR4 is detected by Western blotting using specific antibodies against these receptors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the binding of Aβ42 to α7nAChR and the inhibitory effect of this compound.[10][11][12]

-

Cell Culture and Transfection: HEK293T cells are transfected to express SNAP-tagged α7nAChR and the chaperone protein NACHO.[12]

-

Labeling: The SNAP-α7nAChR is labeled with an acceptor fluorophore. Aβ42 is labeled with a donor fluorophore (e.g., FAM).

-

Incubation: The labeled cells are incubated with varying concentrations of this compound or unlabeled Aβ42 (as a competitor).

-

Measurement: TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of Aβ42 binding to α7nAChR.

Astrocyte Culture and Cytokine Release Assay

This protocol assesses the effect of this compound on Aβ42-induced inflammatory cytokine release from astrocytes.

-

Astrocyte Culture: Primary murine astrocytes are isolated and cultured.[13]

-

Stimulation: Astrocytes are pre-treated with this compound for a specified duration, followed by stimulation with Aβ42 or other inflammatory agents (e.g., LPS).[13]

-

Supernatant Collection: The cell culture supernatant is collected after the stimulation period.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[14][15]

Assessment of FLNA Conformation

Changes in FLNA conformation are assessed by isoelectric focusing (IEF).

-

Sample Preparation: Protein lysates from treated and untreated cells or tissues are prepared.

-

Isoelectric Focusing: The lysates are subjected to IEF, which separates proteins based on their isoelectric point (pI).

-

Western Blotting: The separated proteins are then analyzed by Western blotting using an anti-FLNA antibody. A shift in the pI of FLNA indicates a conformational change.[16]

Conclusion

The available data suggest that this compound mitigates neuroinflammation in Alzheimer's disease by targeting and restoring the normal conformation of altered Filamin A. This action disrupts the aberrant interactions of FLNA with α7nAChR and TLR4, thereby inhibiting downstream tau hyperphosphorylation and the release of pro-inflammatory cytokines. Clinical studies have provided quantitative evidence of reduced biomarkers of neuroinflammation and neurodegeneration in patients treated with this compound. Further research and ongoing Phase 3 trials will be critical in fully elucidating the therapeutic potential of this novel approach to treating Alzheimer's disease.

References

- 1. aging-news.net [aging-news.net]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. PTI-125 Reduces Biomarkers of Alzheimer's Disease in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cassava Sciences Announces Positive Top-Line Clinical Results in Phase 2 Study Evaluating this compound in Alzheimer’s Disease - BioSpace [biospace.com]

- 6. Cassava Sciences Announces Positive Biomarker Data with this compound in Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]

- 7. Cassava Sciences Announces Final Results of a Phase 2b [globenewswire.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ELISA methodology to quantify astrocyte production of cytokines/chemokines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exposure to Inflammatory Cytokines IL-1β and TNFα Induces Compromise and Death of Astrocytes; Implications for Chronic Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comment on Wang et al. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease. Int. J. Mol. Sci. 2023, 24, 13927 - PMC [pmc.ncbi.nlm.nih.gov]

Simufilam and Its Influence on Synaptic Plasticity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of Simufilam was discontinued in November 2024 after it failed to show clinical benefit during Phase III clinical trials.[1] This document serves as a technical summary of the scientific rationale and preclinical/early clinical data investigated prior to its discontinuation.

Executive Summary

This compound (formerly PTI-125) is a small molecule that was investigated for the treatment of Alzheimer's disease (AD).[2][3] Its proposed mechanism of action centered on the restoration of the normal conformation and function of an altered form of Filamin A (FLNA), a key scaffolding protein.[2][3] In the context of AD, an altered conformation of FLNA was shown to facilitate toxic signaling cascades initiated by amyloid-beta (Aβ), leading to tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction. Preclinical and early clinical data suggested that by binding to altered FLNA, this compound could disrupt these pathological interactions, thereby showing potential for improving synaptic plasticity and mitigating neurodegeneration.[4][5][6] This whitepaper provides an in-depth technical guide on the core scientific concepts underlying this compound's proposed mechanism and its influence on synaptic plasticity, supported by available quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action: Targeting Altered Filamin A

Filamin A is a ubiquitous scaffolding protein that plays a crucial role in maintaining cell structure and mediating a wide range of signaling pathways through its interaction with over 90 different proteins.[4] In the Alzheimer's brain, FLNA is believed to adopt an altered conformation.[1] This altered FLNA aberrantly interacts with various receptors, contributing to the progression of AD pathology.

This compound was designed to selectively bind to this altered form of FLNA, restoring its native conformation.[1][2] This proposed action was suggested to have several downstream effects beneficial for synaptic plasticity:

-

Disruption of the Aβ42-α7nAChR-FLNA Complex: Altered FLNA facilitates the high-affinity binding of soluble Aβ42 to the α7 nicotinic acetylcholine receptor (α7nAChR). This interaction is a key step in initiating a signaling cascade that leads to the hyperphosphorylation of tau, a hallmark of AD.[4][7] this compound, by restoring the normal conformation of FLNA, was shown to disrupt this linkage, thereby reducing Aβ42 binding to α7nAChR and subsequent tau pathology.[2][4][7]

-

Inhibition of Neuroinflammation: Altered FLNA also aberrantly links to Toll-like receptor 4 (TLR4), a key mediator of the innate immune response.[2][4] The binding of Aβ42 to the TLR4 co-receptor CD14, facilitated by the FLNA-TLR4 linkage, triggers a persistent inflammatory response characterized by the release of pro-inflammatory cytokines.[4] this compound's proposed ability to disrupt the FLNA-TLR4 interaction was suggested to suppress this neuroinflammatory cascade.[4]

-

Modulation of Other Receptor Interactions: Research indicated that altered FLNA also links to other inflammatory receptors such as TLR2, CXCR4, CCR5, and CD4 in the AD brain. These aberrant interactions were also shown to be disrupted by this compound.[4][7]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Value | Experimental System | Reference |

| IC50 for reducing Aβ42 binding to α7nAChR | 10 picomolar | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay | [4][7] |

| Reduction in FLNA phosphorylation | -28% ± 13% (after 10 min) | Human pituitary tumor cells | |

| Increased cell death (co-treatment) | +37% ± 9% | Rat pituitary tumor cell line (with an FDA-approved drug) |

Table 2: Biomarker Changes in a Phase 2a Open-Label Study (28 Days)

| Biomarker | Change from Baseline | Significance | Reference |

| FLNA Conformation (aberrant) | From 93% to 40% in lymphocytes | N/A | [2] |

Table 3: Biomarker Changes in a 6-Month Open-Label Study (n=25)

| Biomarker Category | Biomarker | Mean Decrease from Baseline | p-value | Reference |

| Disease Pathology | Total tau (t-tau) | 38% | < 0.00001 | [8] |

| Phosphorylated tau (p-tau181) | 18% | < 0.00001 | [8] | |

| Neurodegeneration | Neurogranin | 72% | < 0.00001 | [8] |

| Neurofilament light chain (NfL) | 55% | < 0.00001 | [8] | |

| Neuroinflammation | sTREM2 | 65% | < 0.00001 | [8] |

| YKL-40 | 44% | < 0.00001 | [8] |

Key Experimental Protocols

Detailed, step-by-step protocols for the experiments conducted with this compound are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Aβ42 Binding

-

Objective: To quantify the binding of Aβ42 to α7nAChR and the inhibitory effect of this compound.

-

General Protocol:

-

HEK293T cells are engineered to express SNAP-tagged α7nAChR.

-

The SNAP-tag is labeled with an acceptor fluorophore.

-

FAM-labeled Aβ42 (donor fluorophore) is added to the cells.

-

If Aβ42 binds to α7nAChR, the donor and acceptor fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor.

-

The FRET signal is measured using a plate reader.

-

To determine the IC50 of this compound, the assay is performed with increasing concentrations of the drug, and the reduction in the FRET signal is quantified.[4]

-

Co-immunoprecipitation and Western Blotting for FLNA-Receptor Interactions

-

Objective: To assess the association between FLNA and various receptors (e.g., α7nAChR, TLR4) and the effect of this compound on this interaction.

-

General Protocol:

-

Brain tissue homogenates or cell lysates are prepared.

-

An antibody specific to one of the proteins of interest (e.g., FLNA) is added to the lysate and incubated to allow for antibody-antigen binding.

-

Protein A/G beads are added to pull down the antibody-antigen complexes.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (Western blotting).

-

The membrane is probed with an antibody against the other protein of interest (e.g., α7nAChR) to detect its presence in the immunoprecipitated complex.

-

The effect of this compound is assessed by treating the cells or tissue with the drug prior to lysis and immunoprecipitation.

-

In Vitro Measurement of Synaptic Plasticity

-

Objective: To evaluate the effects of this compound on synaptic function, often using models of long-term potentiation (LTP), a cellular correlate of learning and memory.

-

General Protocol:

-

Acute brain slices, typically from the hippocampus, are prepared from animal models of AD or control animals.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed to activate a synaptic pathway (e.g., Schaffer collaterals), and a recording electrode is placed to measure the postsynaptic response (e.g., field excitatory postsynaptic potentials or fEPSPs) in a target region (e.g., CA1).

-

A baseline of synaptic transmission is established by delivering single pulses at a low frequency.

-

LTP is induced by applying a high-frequency stimulation protocol (e.g., theta-burst stimulation).

-

Post-induction synaptic responses are recorded for an extended period to assess the potentiation of the synaptic response.

-

The effect of this compound is determined by perfusing the brain slices with the drug before and/or during the experiment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's proposed mechanism of action.

Caption: Proposed mechanism of action of this compound in Alzheimer's disease.

Caption: Experimental workflow for the TR-FRET assay.

Caption: General workflow for Co-immunoprecipitation.

Conclusion

This compound presented a novel therapeutic strategy for Alzheimer's disease by targeting an altered conformation of the scaffolding protein Filamin A. The proposed mechanism, involving the disruption of aberrant FLNA-receptor interactions, offered a plausible explanation for the observed preclinical and early clinical improvements in biomarkers associated with tau pathology, neuroinflammation, and neurodegeneration. These effects were hypothesized to translate into improved synaptic plasticity and cognitive function. However, it is important to reiterate that the development of this compound was discontinued in November 2024 following the failure to demonstrate clinical benefit in Phase III trials. This outcome underscores the complexity of translating promising preclinical and early-phase clinical data into effective therapies for Alzheimer's disease. The scientific investigations into this compound's mechanism of action, as detailed in this whitepaper, may still provide valuable insights for future drug development efforts targeting novel pathways in neurodegenerative diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. This compound | Cassava Sciences, Inc. [cassavasciences.com]

- 4. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cassavasciences.com [cassavasciences.com]

- 7. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease [ouci.dntb.gov.ua]

- 8. Cassava Sciences Announces Positive Biomarker Data with this compound in Alzheimer’s Disease - BioSpace [biospace.com]

The Role of Simufilam in Modulating the mTOR Signaling Pathway in Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex cellular and molecular alterations. Emerging research has identified the mammalian target of rapamycin (mTOR) signaling pathway as a key player in the pathophysiology of AD, where it is often found to be overactive. Simufilam, an investigational oral drug candidate, is being explored for its potential to modulate this pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the mTOR signaling cascade in the context of Alzheimer's disease, based on available preclinical and clinical data. We will delve into the core mechanism of action, present quantitative data from key experiments, detail the methodologies used in this research, and visualize the intricate signaling pathways involved.

Introduction: The mTOR Pathway in Alzheimer's Disease

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In the central nervous system, mTOR is vital for synaptic plasticity, learning, and memory. However, in Alzheimer's disease, the mTOR pathway is hyperactive, contributing to synaptic dysfunction, reduced autophagy, and the accumulation of pathological protein aggregates, namely amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau. This sustained activation is also linked to insulin resistance in the brain, a common feature of AD.

This compound's Proposed Mechanism of Action

This compound's primary target is an altered conformation of the scaffolding protein Filamin A (FLNA).[1][2] In Alzheimer's disease, FLNA's altered shape is believed to facilitate aberrant protein-protein interactions that contribute to the disease pathology. This compound is designed to bind to this altered FLNA, restoring its normal conformation and function.[1][2] This restoration is hypothesized to disrupt the toxic signaling cascades, including the overactivation of the mTOR pathway.

Recent studies have shown that this compound can suppress the overactive mTOR pathway and restore its sensitivity to insulin in lymphocytes from Alzheimer's patients.[1][2][3][4] This effect is thought to be mediated by modulating the interactions of FLNA with key signaling molecules, including the insulin receptor and the mTOR regulator, PTEN.[2][3][4]

Quantitative Data on this compound's Effect on the mTOR Pathway

The following tables summarize the quantitative findings from a key study investigating the effects of this compound (100 mg twice daily for 28 days) on mTOR signaling markers in lymphocytes of Alzheimer's disease patients.

Table 1: Effect of this compound on Basal and Insulin-Stimulated mTORC1 Signaling

| Marker | Condition | Alzheimer's Disease (Day 0) | Alzheimer's Disease (Day 28 with this compound) | Healthy Controls |

| pS2448mTOR | Basal | Elevated | Normalized | Normal |

| Insulin-Stimulated | Blunted Response | Restored Sensitivity | Normal Response | |

| pT389p70S6K | Basal | Elevated | Normalized | Normal |

| Insulin-Stimulated | Blunted Response | Restored Sensitivity | Normal Response |

Table 2: Effect of this compound on Basal and Insulin-Stimulated mTORC2 Signaling

| Marker | Condition | Alzheimer's Disease (Day 0) | Alzheimer's Disease (Day 28 with this compound) | Healthy Controls |

| pS2481mTOR | Basal | Elevated | Normalized | Normal |

| Insulin-Stimulated | Blunted Response | Restored Sensitivity | Normal Response | |

| pS473Akt | Basal | Elevated | Normalized | Normal |

| Insulin-Stimulated | Blunted Response | Restored Sensitivity | Normal Response |

Table 3: Effect of this compound on FLNA Interactions

| Interaction | Alzheimer's Disease (Day 0) | Alzheimer's Disease (Day 28 with this compound) | Healthy Controls |

| FLNA - Insulin Receptor (Basal) | Increased | Increased | Normal |

| FLNA - Insulin Receptor (Insulin-Stimulated) | Impaired Dissociation | Improved Dissociation | Normal Dissociation |

| FLNA - PTEN | Reduced | Restored | Normal |

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the quantitative data tables.

Patient Population and Treatment

-

Study Design: Open-label Phase 2a clinical trial.

-

Participants: Patients with mild-to-moderate Alzheimer's disease.

-

Treatment: this compound 100 mg administered orally, twice daily for 28 days.

-

Sample Collection: Blood samples were collected at baseline (Day 0) and after 28 days of treatment. Lymphocytes were isolated from these samples for subsequent analysis.

Lymphocyte Isolation and Culture

-

Whole blood was collected in heparinized tubes.

-

Peripheral blood mononuclear cells (PBMCs) were isolated by Ficoll-Paque density gradient centrifugation.

-

Lymphocytes were further purified from PBMCs.

-

Isolated lymphocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Western Blotting for mTOR Pathway Proteins

-

Protein Extraction: Lymphocytes were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on 10% SDS-polyacrylamide gels.

-

Electrotransfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and other target proteins.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Co-Immunoprecipitation for FLNA Interactions

-

Cell Lysis: Lymphocytes were lysed in a non-denaturing lysis buffer.

-

Pre-clearing: The cell lysate was pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate was incubated with a primary antibody against FLNA overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads were added to capture the antibody-protein complexes.

-

Washing: The beads were washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: The eluted proteins were then analyzed by Western blotting using antibodies against the insulin receptor or PTEN to detect the co-immunoprecipitated proteins.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the mTOR signaling pathway, this compound's proposed mechanism of action, and the experimental workflow.

Caption: The mTOR signaling pathway is a central regulator of cellular processes.

Caption: this compound's proposed mechanism of action on the mTOR pathway.

Caption: Workflow for analyzing this compound's effects on mTOR signaling.

Conclusion and Future Directions

The available evidence suggests that this compound may exert a beneficial effect in Alzheimer's disease by modulating the hyperactive mTOR signaling pathway. By targeting the altered conformation of FLNA, this compound appears to normalize mTOR activity and restore insulin sensitivity in peripheral cells. These findings provide a compelling rationale for further investigation into this compound's effects within the central nervous system and its potential as a disease-modifying therapy for Alzheimer's. Future research should focus on elucidating the precise molecular interactions between this compound, FLNA, and the components of the mTOR pathway in neuronal cells, as well as correlating these molecular changes with cognitive and functional outcomes in larger, long-term clinical trials. The ongoing Phase 3 trials of this compound are anticipated to provide more definitive insights into its clinical efficacy and safety.

References

- 1. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer's disease patient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [ouci.dntb.gov.ua]

Pharmacokinetics of Simufilam and blood-brain barrier penetration

An In-depth Technical Guide on the Pharmacokinetics and Blood-Brain Barrier Penetration of Simufilam

Disclaimer: Development of this compound was discontinued in November 2024 after it failed to demonstrate clinical benefit in Phase III clinical trials.[1][2] This document summarizes the pharmacokinetic and mechanistic data reported during its development for informational and research purposes.

Executive Summary

This compound (formerly PTI-125) is an orally administered small molecule that was investigated for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action involves binding to an altered conformation of the scaffolding protein Filamin A (FLNA), thereby restoring its normal function.[1][3] This action was suggested to disrupt the toxic signaling of amyloid-beta (Aβ) through the α7 nicotinic acetylcholine receptor (α7nAChR) and reduce neuroinflammation.[4][5] Pharmacokinetic studies have characterized this compound as having rapid absorption and high oral bioavailability in preclinical models.[6] In humans, it demonstrated dose-proportional pharmacokinetics with a half-life of approximately 4.5 hours.[6][7] While direct brain tissue measurements are not extensively published, clinical data indicated that this compound improved biomarkers of blood-brain barrier (BBB) integrity in patients with Alzheimer's disease. This guide provides a detailed overview of the available pharmacokinetic data, evidence for BBB penetration and effects, experimental methodologies employed in its study, and its proposed signaling pathway.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and human clinical trials, including studies in healthy volunteers and patients with Alzheimer's disease.

Preclinical Pharmacokinetics

Nonclinical studies in rats and dogs demonstrated favorable oral pharmacokinetic properties for this compound. The drug was found to be rapidly absorbed and eliminated, with excellent bioavailability.[6]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound

| Parameter | Species | Value | Source |

|---|---|---|---|

| Oral Bioavailability | Rat, Dog | Nearly 100% | [6] |

| Absorption | Rat, Dog | Rapid | [6] |

| Elimination Half-life (t½) | Dog | 2.67 hours | [6] |

| Metabolism | In vitro (multiple species) | Minimal | [6] |

| Accumulation | Rat, Dog | No accumulation observed | [6] |

| Dose Proportionality | Rat, Dog | Dose-proportional PK |[6] |

Clinical Pharmacokinetics

Human studies, including a first-in-human single ascending dose trial and multiple Phase 2 trials, have provided key insights into the clinical pharmacokinetics of this compound.

-

Absorption and Bioavailability: A study was conducted to assess the effect of food on the absorption of this compound and to compare the bioavailability of Phase 2 and Phase 3 tablet formulations.[6][8]

-

Distribution and Elimination: In a Phase 2a study involving patients with mild-to-moderate AD, the plasma half-life was determined to be 4.5 hours.[7]

-

Dose Proportionality and Accumulation: A single ascending dose study in healthy volunteers (50, 100, and 200 mg) showed dose-proportional pharmacokinetics.[6] In a 28-day study with twice-daily dosing, steady-state concentration was achieved by day 7.[6] The accumulation ratio was minimal at 1.36, with consistent clearance and volume of distribution across the study period.[6]

Table 2: Summary of Clinical Pharmacokinetic Parameters for this compound

| Parameter | Population | Value | Source |

|---|---|---|---|

| Elimination Half-life (t½) | AD Patients | 4.5 hours | [7] |

| Accumulation Ratio (Day 28 vs. Day 1) | AD Patients | ~1.36 | [6][7] |

| Time to Steady State | AD Patients | By Day 7 | [6] |

| Dose Proportionality | Healthy Volunteers | Dose-proportional PK (50-200 mg) |[6] |

Blood-Brain Barrier (BBB) Penetration and Integrity

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier. Evidence for this compound's effects within the CNS comes from its impact on CSF biomarkers related to BBB integrity.

In a Phase 2b study, treatment with this compound for 28 days resulted in significant improvements in markers of BBB integrity in patients with Alzheimer's disease. A compromised BBB is a known feature of AD, allowing harmful substances from the blood to enter the brain. The permeability of the BBB can be assessed by measuring the ratio of albumin in the CSF to that in the plasma (the albumin ratio), as albumin is not synthesized in the brain.

-

CSF Albumin and IgG: Levels of albumin and IgG in the cerebrospinal fluid, which increase when the BBB is compromised, were significantly decreased following this compound treatment.

-

Albumin Ratio: The albumin ratio improved by approximately 5 and 7 points for patients treated with 50 mg and 100 mg of this compound, respectively, indicating a restoration of BBB integrity.

Table 3: Effect of this compound on BBB Integrity Biomarkers (Phase 2b Study)

| Biomarker | 50 mg Dose Group (Change vs. Placebo) | 100 mg Dose Group (Change vs. Placebo) | Source |

|---|---|---|---|

| CSF IgG | -30% (p<0.05) | -30% (p<0.05) | |

| CSF Albumin | -15% (p<0.05) | -28% (p<0.05) |

| Albumin Ratio (CSF/Plasma) | Improved by ~5 points | Improved by ~7 points | |

Mechanism of Action Signaling Pathway

This compound's therapeutic hypothesis is centered on its ability to bind and restore the normal conformation of altered FLNA. In Alzheimer's disease, FLNA is thought to aberrantly link to various receptors, propagating pathological signaling. This compound intervenes at this upstream point.[3]

-

Disruption of FLNA-α7nAChR Linkage: this compound disrupts the aberrant linkage of altered FLNA to the α7 nicotinic acetylcholine receptor (α7nAChR). This prevents soluble Aβ42 from signaling through this complex, thereby reducing the downstream hyperphosphorylation of tau protein.[5]

-

Disruption of FLNA-Inflammatory Receptor Linkage: The drug also disrupts the linkage of FLNA to Toll-like receptor 4 (TLR4) and other inflammatory receptors (TLR2, CXCR4, CCR5, CD4).[3][5] This action is believed to mitigate neuroinflammatory pathways activated by Aβ42.[5]

Caption: Proposed mechanism of action for this compound in Alzheimer's disease.

Experimental Protocols

The pharmacokinetic and mechanistic understanding of this compound is based on several key preclinical and clinical studies.

In-vivo Animal Studies

-

Methodology: Standard nonclinical ADME (Absorption, Distribution, Metabolism, and Excretion) programs were conducted in rat and dog models. These involved oral administration of this compound to determine bioavailability, half-life, and dose proportionality. Safety pharmacology studies, such as the Irwin test in rats, were also performed to assess CNS toxicity.[6] Repeat-dose oral toxicity studies were conducted over 6 months in rats and 9 months in dogs to establish the No-Observable-Adverse-Effect Level (NOAEL).[6]

Clinical Pharmacokinetic Studies

-

First-in-Human, Single Ascending Dose (SAD) Study:

-

Design: A double-blind study in healthy volunteers (ages 18-45).

-

Dosing: Oral solution doses of 50, 100, and 200 mg were administered to different groups.

-

Objective: To assess safety and dose proportionality of pharmacokinetics.[6]

-

-

Crossover Food-Effect and Bioequivalence Study (NCT04932655):

-

Design: A single-center, randomized, four-way crossover study in 24 healthy volunteers.[6][8]

-

Treatments: The study compared the PK profile of the Phase 3 tablet formulation under fasted, low-fat meal, and high-fat meal conditions. It also compared the Phase 3 tablet to the Phase 2 tablet in a fasted state.[8]

-

Washout: A 48-hour washout period separated each treatment administration.[6]

-

Sampling: PK blood samples were collected pre-dose and at specified intervals up to 48 hours post-dose.[6]

-

Caption: Workflow for the four-way crossover food-effect and bioequivalence PK study.

CSF Biomarker and BBB Integrity Assessment

-

Methodology: In the Phase 2a and 2b studies, cerebrospinal fluid (CSF) and blood samples were collected from patients with mild-to-moderate AD at baseline and after a 28-day treatment period.[6][9]

-

Analysis: CSF samples were analyzed for a panel of biomarkers related to AD pathology (e.g., Aβ42, total tau, p-tau), neurodegeneration (e.g., neurofilament light chain), and neuroinflammation.[6] To assess BBB integrity, levels of albumin and IgG were measured in both CSF and plasma to calculate the albumin ratio (CSF albumin/plasma albumin). All biomarker analyses were conducted by an external lab, blinded to treatment allocation and timepoint.[6]

Caption: Experimental workflow for assessing blood-brain barrier integrity via CSF analysis.

Conclusion

The body of research conducted on this compound prior to its discontinuation characterized it as a small molecule with favorable oral pharmacokinetics, including rapid absorption, dose-proportional exposure, and minimal accumulation. While direct quantification of this compound in brain tissue is not widely published, clinical studies provided indirect evidence of its CNS activity and its potential to restore blood-brain barrier integrity, as measured by significant improvements in CSF biomarkers. Its unique proposed mechanism, targeting the scaffolding protein FLNA to disrupt multiple pathological cascades, represented a novel upstream approach to treating Alzheimer's disease. Despite promising early-phase biomarker data, the drug ultimately failed to demonstrate clinical efficacy in Phase 3 trials, leading to the cessation of its development. The data and methodologies summarized herein remain valuable for the broader field of CNS drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. End looms for Cassava's this compound in Alzheimer's disease | pharmaphorum [pharmaphorum.com]

- 3. Frontiers | this compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]

- 4. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease | Nasdaq [nasdaq.com]

- 5. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. PTI-125 Reduces Biomarkers of Alzheimer's Disease in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Evaluation of Simufilam

Introduction: Simufilam (formerly PTI-125) is an investigational small molecule drug candidate developed for the treatment of Alzheimer's disease (AD).[1][2] Its proposed mechanism of action centers on its ability to bind to an altered conformation of the scaffolding protein Filamin A (FLNA), a protein implicated in AD pathogenesis.[2][3][4] In AD, altered FLNA aberrantly interacts with other proteins, including the α7 nicotinic acetylcholine receptor (α7nAChR) and Toll-like receptor 4 (TLR4), leading to tau hyperphosphorylation and neuroinflammation.[1][3][4] this compound is designed to restore the native shape of FLNA, thereby disrupting these pathological interactions.[1][2]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in targeting these molecular pathways. The methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.

Application Note 1: Quantifying the Disruption of Amyloid-Beta Binding to α7nAChR

This note describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure this compound's ability to inhibit the binding of amyloid-beta 42 (Aβ42) to the α7nAChR, a key pathogenic interaction in Alzheimer's disease.[5][6]

Quantitative Data Summary:

| Assay Component | Parameter | Value | Reference |

| This compound | IC50 vs. Aβ42-α7nAChR Binding | 10 pM | [7][8] |

Signaling Pathway: this compound's Proposed Mechanism of Action

Caption: this compound binds altered FLNA, disrupting pathological signaling cascades.

Experimental Protocol: TR-FRET Assay

This protocol is adapted from methodologies used to demonstrate this compound's mechanism of action.[5][6] It measures the proximity between a donor fluorophore-tagged Aβ42 and an acceptor fluorophore-tagged α7nAChR expressed in a cell line.

Materials:

-

HEK293T cells expressing SNAP-tagged α7nAChR

-

Aβ42 peptide labeled with a donor fluorophore (e.g., FAM)

-

SNAP-Lumi4-Tb (acceptor fluorophore)

-

This compound stock solution

-

Cell culture medium and reagents

-

Assay buffer

-

Microplate reader capable of TR-FRET detection

Procedure:

-

Cell Preparation: Culture and seed HEK293T cells expressing SNAP-α7nAChR in appropriate microplates.

-

Acceptor Labeling: Label the SNAP-tagged α7nAChR with the acceptor fluorophore (SNAP-Lumi4-Tb) according to the manufacturer's instructions. Wash cells to remove unbound label.

-

Compound Incubation: Add varying concentrations of this compound (e.g., from 1 fM to 100 nM) or vehicle control to the wells.

-

Donor Addition: Add the donor-labeled Aβ42-FAM to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.

-

Detection: Measure the TR-FRET signal using a compatible plate reader. Excite the donor fluorophore and measure emission from both the donor and acceptor.

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for the Aβ42-α7nAChR TR-FRET binding assay.

Application Note 2: Assessing FLNA Protein-Protein Interactions

This note details two methods to evaluate this compound's effect on the aberrant association of FLNA with its binding partners in AD, such as α7nAChR, TLR4, and other inflammatory receptors.[1][5][8]

1. Pull-Down Assay (Co-Immunoprecipitation)

A pull-down assay is an in vitro technique used to detect physical interactions between proteins.[9] It uses a tagged "bait" protein to capture its binding partners ("prey") from a cell or tissue lysate.[9]

Quantitative Data Summary:

| Treatment Group | Protein Interaction | % Reduction vs. AD Control | Reference |

| This compound (in vitro) | FLNA–α7nAChR in AD brain tissue | Significant reduction | [1] |

| This compound (in vitro) | FLNA–TLR4 in AD brain tissue | Significant reduction | [1] |

| This compound (in vitro) | FLNA–CXCR4 in AD brain tissue | Significant reduction | [7] |

| This compound (in vitro) | FLNA–CCR5 in AD brain tissue | Significant reduction | [7] |

Experimental Protocol: Pull-Down Assay

Materials:

-

Postmortem human brain tissue lysates (AD and control) or cell lysates

-

Antibody against the "bait" protein (e.g., anti-α7nAChR)

-

Protein A/G magnetic beads or agarose resin

-

This compound stock solution

-

Lysis buffer, wash buffer, and elution buffer

-

SDS-PAGE gels and Western blot reagents

-

Antibody against the "prey" protein (e.g., anti-FLNA)

Procedure:

-

Lysate Preparation: Homogenize brain tissue or lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-incubation with this compound: Treat AD lysates with this compound (e.g., 1 nM) or vehicle for 1 hour.[7]

-

Immunoprecipitation (IP): Add the primary antibody (e.g., anti-α7nAChR) to the lysates and incubate to form antibody-antigen complexes.

-

Capture: Add Protein A/G beads to each sample to capture the immune complexes. Incubate with gentle rotation.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binders.

-

Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein (anti-FLNA) to detect the co-precipitated protein.

Experimental Workflow: Pull-Down Assay

Caption: Workflow for a pull-down assay to detect protein interactions.

2. Proximity Ligation Assay (PLA)

PLA is a highly specific and sensitive method to visualize protein-protein interactions in situ.[10] It generates a fluorescent signal only when two target proteins are in very close proximity (typically <40 nm).[11]

Experimental Protocol: In Situ PLA

Materials:

-

Cells or tissue sections fixed on slides

-

Primary antibodies raised in different species against the two proteins of interest (e.g., mouse anti-FLNA, rabbit anti-α7nAChR)

-

Commercial PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents)

-

Wash buffers

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Fix and permeabilize cells or tissue sections on slides as per standard immunofluorescence protocols.

-

Blocking: Block the samples to prevent non-specific antibody binding.

-